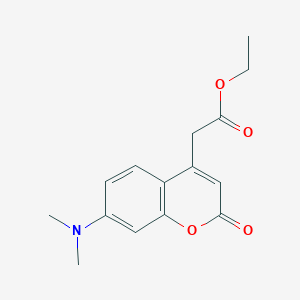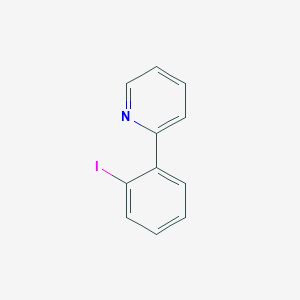
6-Chloro-4'-methylflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4’-methylflavanone is a synthetic flavonoid compound characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4’ position on the flavanone backbone. Flavanones are a class of flavonoids known for their diverse biological activities and are commonly found in various plants. The molecular formula of 6-Chloro-4’-methylflavanone is C16H13ClO2, and it has a molecular weight of 272.73 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4’-methylflavanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroflavanone and 4-methylbenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-chloroflavanone and 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of 6-Chloro-4’-methylflavanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency .
化学反応の分析
Types of Reactions
6-Chloro-4’-methylflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert 6-Chloro-4’-methylflavanone to its corresponding dihydroflavanone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydroflavanone derivatives.
Substitution: Various substituted flavanones depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of 6-Chloro-4’-methylflavanone involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory enzymes.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer Activity: 6-Chloro-4’-methylflavanone induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): A flavanone with hydroxyl and methoxy groups, known for its inhibitory activity on adenosine 3’,5’-cyclic monophosphate phosphodiesterase.
4’-Methylflavanone: A methylated flavanone with similar biological activities but lacking the chlorine atom at the 6th position.
Uniqueness
6-Chloro-4’-methylflavanone stands out due to the presence of both a chlorine atom and a methyl group, which contribute to its unique chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl group influences its biological activity and solubility .
特性
CAS番号 |
26029-22-1 |
|---|---|
分子式 |
C16H13ClO2 |
分子量 |
272.72 g/mol |
IUPAC名 |
6-chloro-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-8,16H,9H2,1H3 |
InChIキー |
VYQDDKOZOLKJGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)



![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B15064428.png)




![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)


![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)

